4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
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Overview
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a heterocyclic compound with the molecular formula C12H17Cl2N3O. It is commonly used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as the lmptr1 pocket and class II c-Met .
Mode of Action
Molecular simulation studies suggest that similar compounds can fit into the active site of target proteins, characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to influence the release of acetylcholine at the cholinergic synapsis in vertebrates .
Result of Action
Similar compounds have been shown to exhibit potent in vitro antipromastigote activity and significantly reduce acetylcholinesterase (AchE) levels .
Action Environment
Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the reaction of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: A related compound with similar structural features.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, used in similar applications.
Uniqueness
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTRSRVFICKXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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